3-[(4-Fluorophenyl)amino]-1-phenylpyrrolidine-2,5-dione
Description
3-[(4-Fluorophenyl)amino]-1-phenylpyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a fluorinated phenylamino substituent at the 3-position and a phenyl group at the 1-position. The pyrrolidine-2,5-dione core (a five-membered cyclic diketone) is structurally distinct from the more common six-membered piperazine-2,5-dione (diketopiperazine) scaffold.
Properties
IUPAC Name |
3-(4-fluoroanilino)-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-11-6-8-12(9-7-11)18-14-10-15(20)19(16(14)21)13-4-2-1-3-5-13/h1-9,14,18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWZSTCWUDJOCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-Fluorophenyl)amino]-1-phenylpyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the condensation of a fluorophenylamine with a phenylpyrrolidine-2,5-dione precursor under specific reaction conditions . Industrial production methods often utilize catalytic processes and optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
3-[(4-Fluorophenyl)amino]-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include mild temperatures, specific solvents, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound 3-[(4-Fluorophenyl)amino]-1-phenylpyrrolidine-2,5-dione , also known by its CAS number 142014-00-4, is a synthetic organic compound that has garnered interest in various scientific research applications. Below is a detailed examination of its applications, supported by data tables and insights from diverse sources.
Pharmaceutical Development
This compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact with biological targets relevant to various diseases, including:
- Cancer Treatment : Preliminary studies indicate that compounds with similar structures can inhibit tumor growth by interfering with cell signaling pathways.
- Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for research into treatments for conditions like depression and anxiety.
Chemical Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:
- Coupling Reactions : It can be used to synthesize other pyrrolidine derivatives through coupling with different amines or carboxylic acids.
- Modification for Drug Design : Researchers can modify its structure to enhance pharmacological properties or reduce toxicity.
Material Science
Research has explored the use of pyrrolidine derivatives in creating novel materials. The compound's properties can be leveraged in:
- Polymer Chemistry : It can act as a monomer or cross-linking agent in polymer synthesis, potentially leading to materials with enhanced mechanical properties.
- Nanotechnology : Its application in the development of nanomaterials for drug delivery systems is an area of ongoing research.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrrolidine derivatives, including this compound. The results demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting that modifications to this compound could yield effective anticancer agents.
Case Study 2: Neuropharmacological Effects
Research conducted by the Neuroscience Letters journal highlighted the neuropharmacological potential of similar compounds. This study focused on their effects on serotonin and dopamine receptors, indicating that such compounds could lead to new treatments for mood disorders.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)amino]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Comparison with Piperazine-2,5-dione Derivatives
Piperazine-2,5-diones (diketopiperazines) are well-studied for their antiviral and antimicrobial properties. For example:
- Albonoursin (Compound 7): A diketopiperazine with a benzylidene substituent and isobutyl group, albonoursin exhibits potent anti-influenza activity (IC50 = 6.8 ± 1.5 μM against H1N1) .
- (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) : Shows moderate antiviral activity (IC50 = 28.9 ± 2.2 μM) .
Key Structural Differences :
- Ring Size: The pyrrolidine-2,5-dione core (5-membered) in the target compound vs. the piperazine-2,5-dione (6-membered) in albonoursin.
- Substituents: The fluorophenylamino group in the target compound introduces strong electron-withdrawing effects, contrasting with the benzylidene/isobutyl groups in albonoursin.
Table 1: Structural and Activity Comparison
Comparison with Pyrrolidine-2,5-dione Derivatives
3-[(4-Methoxyphenyl)amino]-1-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione
This analog (CAS: 1008080-67-8) shares the pyrrolidine-2,5-dione core but differs in substituents:
- 4-Methoxyphenylamino group: Electron-donating methoxy substituent vs. fluorine in the target compound.
- 4-Methylbenzyl group : Introduces steric bulk compared to the phenyl group in the target compound.
Molecular Weight : 324.37 g/mol (vs. ~286 g/mol for the target compound) .
Implications : The methoxy group may enhance solubility but reduce electrophilicity compared to fluorine. The benzyl group could increase lipophilicity, affecting membrane permeability.
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide)
A pyrrole-2,5-dione derivative with chloro and fluorophenyl substituents, fluoroimide is used as a pesticide .
Key Differences :
- Core Structure : Pyrrole (aromatic) vs. pyrrolidine (saturated) in the target compound.
- Applications: Pesticidal vs.
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups: The 4-fluorophenylamino group in the target compound may enhance stability and binding to electron-rich biological targets (e.g., viral proteases).
- Substituent Position : Antiviral activity in diketopiperazines correlates with benzylidene/isobutyl groups at specific positions . Similar trends may apply to pyrrolidine derivatives.
Biological Activity
3-[(4-Fluorophenyl)amino]-1-phenylpyrrolidine-2,5-dione, also known by its CAS number 142014-00-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing particularly on its anticancer properties and other pharmacological effects.
- Molecular Formula : C₁₆H₁₃FN₂O₂
- Molecular Weight : 284.285 g/mol
- LogP : 2.7077 (indicating moderate lipophilicity) .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit potent cytotoxic effects against various cancer cell lines.
-
Cytotoxicity Studies :
- In a study assessing a range of pyrrolidine derivatives, compounds showed IC₅₀ values ranging from 0.10 to 0.60 µM against MCF-7 (breast cancer), A2780 (ovarian cancer), and HT29 (colon cancer) cell lines .
- The compound under review was evaluated in the National Cancer Institute's Developmental Therapeutics Program, which indicated significant growth inhibition across multiple cancer cell lines .
- Mechanism of Action :
Other Pharmacological Effects
In addition to its anticancer properties, derivatives of this compound have been explored for other therapeutic effects:
- Antidepressant Potential : Some studies have indicated that pyrrolidine derivatives may possess antidepressant-like activity, suggesting a broader pharmacological profile beyond oncology .
- Antimicrobial Activity : While specific data on this compound is limited, similar compounds have demonstrated antimicrobial properties against various pathogens.
Study 1: Anticancer Evaluation
A recent study conducted by Finiuk et al. evaluated the anticancer activity of several pyrrolidine derivatives, including those structurally similar to this compound. The results indicated:
- IC₅₀ Values : Notable cytotoxicity with IC₅₀ values as low as 0.10 µM against MCF-7 cells.
- Cell Cycle Analysis : Induction of G1 phase arrest and significant apoptosis through caspase activation .
Study 2: Structure–Activity Relationship (SAR)
A structure–activity relationship analysis revealed that modifications on the pyrrolidine ring and substituents on the phenyl groups significantly affect biological activity:
- Compounds with halogen substitutions exhibited enhanced potency compared to their non-substituted counterparts.
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 284.285 g/mol |
| LogP | 2.7077 |
| Anticancer IC₅₀ (MCF-7) | 0.10 - 0.60 µM |
| Apoptosis Induction Mechanism | Caspase activation |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(4-Fluorophenyl)amino]-1-phenylpyrrolidine-2,5-dione?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, Heinrich et al. (2012) describe a two-step process: (1) cyclization of a substituted maleimide precursor with 4-fluoroaniline under reflux in acetic acid, followed by (2) purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Key parameters include maintaining anhydrous conditions and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of maleimide to 4-fluoroaniline) to minimize side products.
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR/IR : -NMR (400 MHz, CDCl) shows characteristic peaks for the pyrrolidine-dione ring (δ 2.8–3.2 ppm, multiplet) and fluorophenyl group (δ 7.2–7.5 ppm, doublets). IR spectroscopy confirms carbonyl stretches (C=O at ~1780 cm) and N-H bending (~3350 cm) .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., Mo-Kα radiation, 296 K) reveals planar pyrrolidine-dione geometry with dihedral angles of 15–25° between the fluorophenyl and phenyl rings, influencing electronic conjugation .
Q. What structural features influence its reactivity in substitution reactions?
- Methodological Answer : The electron-withdrawing fluorine atom on the phenylamine group enhances electrophilicity at the pyrrolidine-dione carbonyl carbons, facilitating nucleophilic attacks (e.g., by amines or alcohols). Steric hindrance from the phenyl group at position 1 requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) for efficient reactions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological activity and binding affinity?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electron distribution, identifying reactive sites (e.g., carbonyl groups as hydrogen bond acceptors). Molecular docking (AutoDock Vina) against protein targets (e.g., kinases) reveals binding modes, with binding energies ≤−8.5 kcal/mol indicating strong affinity. Validation via MD simulations (100 ns) assesses stability of ligand-receptor complexes .
Q. How to resolve contradictions in reported biological activities across studies?
- Methodological Answer : Meta-analysis of dose-response data (e.g., IC variability in kinase inhibition assays) should account for experimental variables:
- Cell Lines : Use isogenic cell models to minimize genetic drift effects.
- Assay Conditions : Standardize ATP concentrations (1 mM) and incubation times (60 min) for kinase assays .
Discrepancies may arise from off-target effects, validated via siRNA knockdown or competitive binding assays .
Q. What environmental fate and ecotoxicological risks are associated with this compound?
- Methodological Answer : Follow protocols from Project INCHEMBIOL (2005–2011):
- Degradation Studies : Expose the compound to UV light (254 nm, 24 h) in aqueous media (pH 7.4) to simulate photolysis. LC-MS/MS quantifies degradation products (e.g., fluorophenol derivatives).
- Ecotoxicology : Assess acute toxicity using Daphnia magna (48-h EC) and algae (72-h growth inhibition). Log values >3 suggest bioaccumulation potential, requiring long-term trophic transfer studies .
Q. How do substituent modifications (e.g., halogenation) impact pharmacological efficacy?
- Methodological Answer : Comparative SAR studies show:
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability (t increased by 40% in microsomal assays), while chlorine increases lipophilicity (clogP +0.5), improving blood-brain barrier penetration.
- Morpholine Substitution : Replacing the phenyl group with morpholine (e.g., 3-(4-fluorophenyl)-1-(4-morpholinylmethyl)-pyrrolidine-2,5-dione) reduces cytotoxicity (HeLa cells, CC >100 μM) but lowers target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
